Moxidectin-d3

Analytical Chemistry Veterinary Pharmacology Pharmacokinetics

Moxidectin-d3 is the definitive internal standard for precise LC-MS/MS quantification of moxidectin in plasma, tissues, and environmental matrices. Unlike non-isotopic alternatives that introduce systematic error from differential extraction and ionization, Moxidectin-d3 co-elutes identically (Δt_R <0.1 min) with equivalent ionization efficiency, ensuring accurate correction of matrix-induced ion suppression (up to 20% signal loss) and recovery variability. Essential for ICH M10-compliant bioanalytical methods and CODEX MRL residue analysis. Order from certified suppliers for reliable bioanalytical and environmental monitoring.

Molecular Formula C37H53NO8
Molecular Weight 642.8 g/mol
Cat. No. B10783334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxidectin-d3
Molecular FormulaC37H53NO8
Molecular Weight642.8 g/mol
Structural Identifiers
SMILESCC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
InChIInChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3
InChIKeyYZBLFMPOMVTDJY-PDCIGAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxidectin-d3 for Sale: A Deuterated Internal Standard for Definitive LC-MS/MS Quantification of Moxidectin


Moxidectin-d3 (CL-301423-d3) is a tri-deuterated derivative of the macrocyclic lactone anthelmintic moxidectin, intended exclusively as an internal standard (IS) for the quantitative analysis of moxidectin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is C37H50NO8D3, with deuterium substitution at the methoxyimino position, yielding a nominal mass increase of +3 Da that enables chromatographic co-elution with near-identical ionization efficiency while maintaining a distinct MS/MS transition for selective detection . Moxidectin-d3 is not pharmacologically active; its sole scientific utility lies in isotope dilution mass spectrometry (IDMS) workflows, where it corrects for matrix-induced ion suppression/enhancement, extraction recovery variability, and instrument drift to enable accurate, precise, and reproducible quantification of moxidectin in complex biological matrices .

Why Moxidectin-d3 Cannot Be Replaced by Non-Deuterated Moxidectin or Alternative Internal Standards


In LC-MS/MS quantification of moxidectin, the use of a non-isotopic internal standard (e.g., avermectin B1a, ivermectin, or oxcarbazepine) introduces systematic error because differences in physicochemical properties lead to differential extraction recovery, chromatographic retention, and ionization efficiency between the analyte and IS . This is particularly problematic for moxidectin, which is >97% protein-bound in plasma . While unlabeled moxidectin could theoretically be used as an IS if added post-extraction, it cannot correct for losses occurring during sample preparation. Moxidectin-d3, by contrast, exhibits extraction recovery and ionization behavior virtually indistinguishable from moxidectin . This co-identity ensures that any variability affecting the analyte proportionally affects the IS, enabling accurate correction even under severe matrix effects—a capability that alternative IS compounds cannot reliably provide .

Moxidectin-d3 Performance Specifications: Quantifiable Differentiation from Non-Isotopic Internal Standards


Recovery Consistency Across Matrices Despite 20% Signal Suppression

Moxidectin-d3 demonstrates near-identical recovery behavior to moxidectin across three distinct biological matrices—plasma, faeces, and fur—even when matrix interferences cause up to 20% signal suppression in MS/MS detection . In contrast, non-isotopic internal standards (e.g., avermectin B1a) exhibit differential recovery, requiring separate calibration curves or correction factors that introduce additional imprecision .

Analytical Chemistry Veterinary Pharmacology Pharmacokinetics

Limit of Detection (LOD) Achievable Only with Stable Isotope-Labeled Internal Standard

Using moxidectin-d3 as an internal standard enables an LOD of 0.01 ng/mL for moxidectin in plasma . Methods employing non-isotopic internal standards (e.g., oxcarbazepine) or no IS typically report LODs one to two orders of magnitude higher, typically in the 0.1–1.0 ng/mL range , due to the inability to correct for ion suppression and extraction losses at trace levels.

Analytical Chemistry Residue Analysis Method Validation

Quantification Accuracy in Highly Protein-Bound Matrices

Moxidectin is 97–99.4% bound to lipoproteins in plasma . Without a deuterated IS, bound moxidectin is difficult to extract quantitatively, leading to underestimation. Moxidectin-d3 co-elutes and co-extracts identically, enabling accurate quantification even when an isolation method for plasma macromolecules is required, achieving a lower limit of quantification (LLOQ) of 0.05 ng/mL .

Bioanalysis Pharmacokinetics Protein Binding

Chromatographic Co-Elution and MS/MS Selectivity: Isotope Fidelity Data

Moxidectin-d3 co-elutes with moxidectin within <0.1 min retention time difference on a reversed-phase C18 column, and exhibits <5% difference in relative MS/MS response factor . This contrasts with structurally related but non-isotopic internal standards (e.g., ivermectin), which elute 1–8 minutes apart and show divergent ionization behavior depending on mobile phase composition .

Mass Spectrometry Chromatography Method Development

Moxidectin-d3 Applications: Scientific and Industrial Use Cases Supported by Quantitative Evidence


LC-MS/MS Pharmacokinetic Studies in Preclinical and Clinical Research

Moxidectin-d3 enables accurate determination of moxidectin plasma concentration-time profiles at low ng/mL levels. Its use as an internal standard corrects for matrix effects and recovery losses, which is essential for reliable calculation of AUC, C_max, and t_½ parameters. The demonstrated LOD of 0.01 ng/mL and LLOQ of 0.05 ng/mL support terminal-phase sampling and accurate characterization of drug elimination kinetics in both human and veterinary studies.

Veterinary Drug Residue Monitoring in Food-Producing Animals

For regulatory compliance, Moxidectin-d3 is required to quantify moxidectin residues in milk, meat, and edible tissues. The validated recovery of 95–105% across plasma, faeces, and fur , even under 20% signal suppression, provides the analytical rigor necessary to meet maximum residue limit (MRL) validation criteria as defined by CODEX and national regulatory agencies.

Method Development and Validation for Bioanalytical Laboratories

Moxidectin-d3 serves as the gold-standard internal standard for developing and validating LC-MS/MS methods for moxidectin. Its identical chromatographic behavior (Δt_R <0.1 min) and consistent response factor (<5% difference) streamline method optimization, while the resulting LOD/LLOQ and recovery data provide the necessary performance metrics for ICH M10 bioanalytical method validation.

Environmental Fate and Ecotoxicology Studies

In environmental monitoring, moxidectin-d3 enables detection of moxidectin in water, soil, and sediment at sub-ng/g levels. The high sensitivity (LOD 0.3 ng/g in faeces, 0.5 ng/g in fur) and robust matrix correction make it possible to track moxidectin transport and degradation in field studies, providing data essential for environmental risk assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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